molecular formula C14H19N4Se B12294218 N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide CAS No. 79514-45-7

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide

Cat. No.: B12294218
CAS No.: 79514-45-7
M. Wt: 322.30 g/mol
InChI Key: BVQKTESASXWFEC-KWOQVVRBSA-N
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Description

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring, an azepane ring, and a selenohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide typically involves the condensation reaction between 2-acetylpyridine and 1-azepanecarboselenohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to DNA via groove binding, which affects the DNA structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is unique due to the presence of the azepane ring and the selenohydrazide group, which confer distinct chemical and biological properties

Properties

CAS No.

79514-45-7

Molecular Formula

C14H19N4Se

Molecular Weight

322.30 g/mol

InChI

InChI=1S/C14H19N4Se/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b16-12+,17-14-

InChI Key

BVQKTESASXWFEC-KWOQVVRBSA-N

Isomeric SMILES

C/C(=N\N=C(\N1CCCCCC1)/[Se])/C2=CC=CC=N2

Canonical SMILES

CC(=NN=C(N1CCCCCC1)[Se])C2=CC=CC=N2

Origin of Product

United States

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